![molecular formula C54H58N2O2 B15251444 1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione CAS No. 583023-56-7](/img/structure/B15251444.png)
1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two biphenyl groups attached to an anthracene core via amino linkages.
Preparation Methods
The synthesis of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the biphenyl amine intermediates, which are then coupled with anthracene-9,10-dione under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl or anthracene moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
Mitoxantrone: A well-known anticancer drug that shares structural similarities but differs in its specific functional groups and biological activity.
Ametantrone: Another anticancer agent with a similar anthracene core but different substituents.
Anthraquinone: A simpler anthracene derivative used in dyes and pigments, which lacks the complex biphenyl amino groups.
Properties
CAS No. |
583023-56-7 |
|---|---|
Molecular Formula |
C54H58N2O2 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
1,5-bis[4-(4-octylphenyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C54H58N2O2/c1-3-5-7-9-11-13-17-39-23-27-41(28-24-39)43-31-35-45(36-32-43)55-49-21-15-19-47-51(49)53(57)48-20-16-22-50(52(48)54(47)58)56-46-37-33-44(34-38-46)42-29-25-40(26-30-42)18-14-12-10-8-6-4-2/h15-16,19-38,55-56H,3-14,17-18H2,1-2H3 |
InChI Key |
LAWKFDAWDOEUFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=C(C=C6)C7=CC=C(C=C7)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


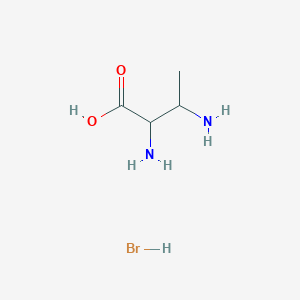
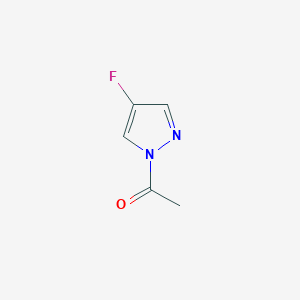
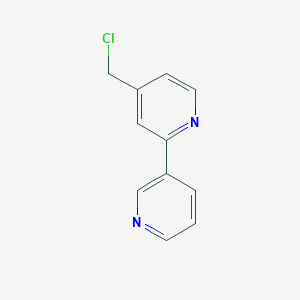
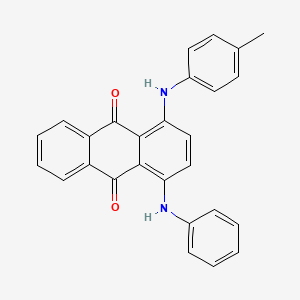


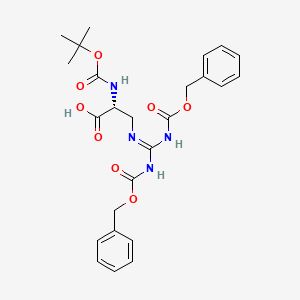
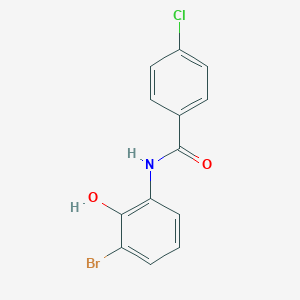
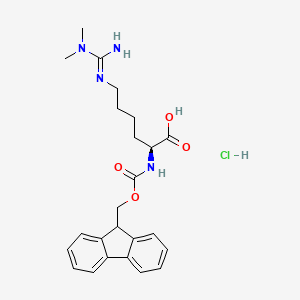
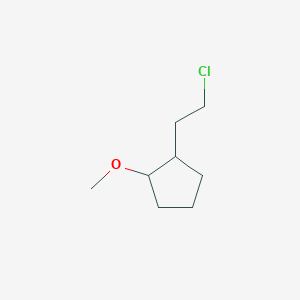
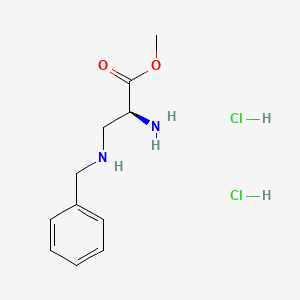
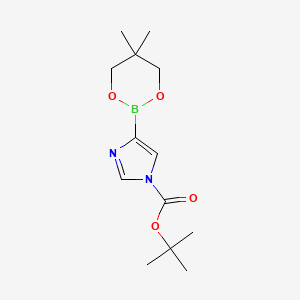
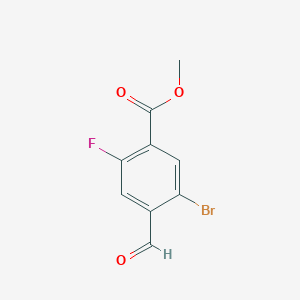
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
